(R)-2-(Diethylamino)butanoic acid CAS 1007880-53-6 properties
(R)-2-(Diethylamino)butanoic acid CAS 1007880-53-6 properties
CAS: 1007880-53-6
Chemical Class: Chiral
Executive Summary
(R)-2-(Diethylamino)butanoic acid (CAS 1007880-53-6) represents a specialized class of non-proteinogenic amino acids characterized by a bulky, hydrophobic
This guide serves as a technical blueprint for researchers utilizing this compound as a chiral building block in peptidomimetics, a resolving agent in diastereomeric crystallization, or a scaffold in the synthesis of pharmaceutical intermediates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a butanoic acid backbone with an (R)-configured amino group at the C2 position, fully substituted with two ethyl chains. This
| Property | Specification |
| IUPAC Name | (2R)-2-(Diethylamino)butanoic acid |
| Molecular Formula | |
| Molecular Weight | 159.23 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | Viscous oil or low-melting solid (Free Acid); Crystalline solid (HCl Salt) |
| Solubility | Soluble in polar organic solvents (MeOH, DCM); Moderate water solubility (pH dependent) |
Predicted Physicochemical Parameters
Note: Values derived from structure-activity relationship (SAR) modeling of
-
pKa (Carboxyl): ~2.30 (Acidic, typical of
-amino acids) -
pKa (Amine): ~9.80 (Basic, tertiary amine)
-
Isoelectric Point (pI): ~6.05
-
LogP: ~1.2 (More lipophilic than 2-aminobutyric acid due to ethyl groups)
Synthetic Routes & Process Chemistry
The Challenge of Chirality
Direct alkylation of (R)-2-aminobutyric acid using ethyl halides is discouraged due to the high risk of over-alkylation (forming quaternary ammonium salts) and potential racemization via enolization under basic conditions.
Recommended Protocol: Reductive Amination
The preferred synthetic route utilizes reductive alkylation with acetaldehyde and a mild reducing agent. This method preserves the stereochemical integrity of the
Reagents
-
Substrate: (R)-2-Aminobutyric acid (CAS 2623-91-8)
-
Carbonyl Source: Acetaldehyde (excess)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (
, Pd/C) -
Solvent: Dichloroethane (DCE) or Methanol
Step-by-Step Methodology
-
Solubilization: Dissolve (R)-2-aminobutyric acid (1.0 eq) in DCE/MeOH mixture.
-
Imine Formation: Add Acetaldehyde (2.5 eq) dropwise at 0°C. Allow to stir for 30 minutes to form the imine/enamine intermediate.
-
Reduction: Add Sodium triacetoxyborohydride (3.0 eq) in portions. Maintain temperature <10°C to suppress side reactions.
-
Quenching: Quench with saturated
solution. -
Extraction: Adjust pH to ~5-6 (near pI) for precipitation or extract into DCM at pH 4.
-
Purification: Recrystallization of the hydrochloride salt from Acetone/Ethanol is recommended for high enantiomeric excess (ee).
Synthesis Workflow Diagram (DOT)
Caption: Figure 1. Reductive alkylation workflow ensuring preservation of the (R)-chiral center.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 1007880-53-6, specifically distinguishing it from the (S)-enantiomer or the racemate, the following analytical rigor is required.
Chiral HPLC Method
Standard reverse-phase C18 columns cannot separate enantiomers. A chiral stationary phase is mandatory.
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Designed for amino acids).
-
Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid (Acidic modifier is crucial for zwitterions).
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule has weak UV absorbance (only carboxyl group ~210 nm).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.
NMR Spectroscopy[7]
-
1H NMR (D2O/DCl): Look for the characteristic triplet of the methyl group on the butyric backbone (~0.9 ppm) and the distinct diastereotopic splitting of the
-ethyl methylene protons (~3.1-3.3 ppm), which confirms the presence of the chiral center adjacent to the nitrogen.
Applications in Drug Development[7]
Peptidomimetics & Proteolytic Stability
Incorporating (R)-2-(diethylamino)butanoic acid into peptide chains introduces significant steric bulk.
-
Mechanism: The
-diethyl group prevents the approach of proteases (like trypsin or chymotrypsin) to the peptide bond. -
Utility: Used at the N-terminus of therapeutic peptides to extend half-life (
) in plasma.
Chiral Resolution Agent
Due to its acidic and basic moieties, this molecule can form diastereomeric salts with racemic amines or acids.
-
Protocol: React CAS 1007880-53-6 with a racemic amine target. The bulky ethyl groups accentuate the steric difference between diastereomers, facilitating separation by crystallization.
Solubility Enhancement
The diethyl moiety acts as a lipophilic tail, while the zwitterionic core maintains water compatibility. This "surfactant-like" property is utilized to improve the bioavailability of poorly soluble drug payloads in prodrug formulations.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem. (n.d.). 2-(Diethylamino)butanoic acid hydrochloride.[2] National Library of Medicine. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Technical Bulletin: Synthesis of N-Alkylated Amino Acids.
- Ma, D. (2003). N-Alkylation of Amino Acids and Their Derivatives. Tetrahedron.
